molecular formula C23H46N2O3 B1595948 Pendecamaine CAS No. 32954-43-1

Pendecamaine

Cat. No.: B1595948
CAS No.: 32954-43-1
M. Wt: 398.6 g/mol
InChI Key: OTKWLUKIHNEGIG-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Characteristics

Pendecamaine exhibits the molecular formula C₂₃H₄₆N₂O₃, corresponding to a molecular weight of 398.6229 grams per mole. The compound's structural architecture features a distinctive zwitterionic configuration that fundamentally defines its chemical behavior and functional properties. The molecule contains twenty-three carbon atoms, forty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration that confers unique amphiphilic characteristics.

The structural composition of this compound encompasses a long hydrocarbon chain terminated by an amide linkage, which connects to a propyl spacer group containing a quaternary ammonium center. This quaternary ammonium functionality carries a positive charge, while the terminal carboxylate group bears a negative charge, creating the characteristic zwitterionic nature of the molecule. The SMILES notation for this compound is represented as CCCCCCCCCCCCCCCC(=O)NCCCN+(C)CC([O-])=O, which illustrates the linear arrangement of the sixteen-carbon fatty acid chain attached to the amidopropyl betaine head group.

The InChI identifier for this compound is InChI=1S/C23H46N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(26)24-19-17-20-25(2,3)21-23(27)28/h4-21H2,1-3H3,(H-,24,26,27,28), providing a standardized representation of its molecular connectivity. The compound demonstrates achiral stereochemistry with zero defined stereocenters and no E/Z centers, resulting in a neutral overall charge despite the presence of both positive and negative functional groups.

Structural Parameter Value
Molecular Formula C₂₃H₄₆N₂O₃
Molecular Weight 398.6229 g/mol
Carbon Atoms 23
Nitrogen Atoms 2
Oxygen Atoms 3
Stereochemistry Achiral
Net Charge 0

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for complex organic molecules containing multiple functional groups. The official IUPAC name is represented as 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt. This designation reflects the compound's structural components, including the propanaminium backbone, the carboxymethyl substitution, the dimethyl groups, and the hexadecyl amide functionality.

Alternative nomenclature systems provide additional descriptive names for this compound, including {Dimethyl[3-(palmitoylamino)propyl]ammonio}acetate, which emphasizes the palmitoyl (hexadecanoyl) origin of the fatty acid component. The compound is also systematically named as 2-[(3-hexadecanamidopropyl)dimethylammonio]acetate, highlighting the hexadecane-derived amide linkage and the dimethylammonio functionality.

International nonproprietary name conventions recognize this compound under various linguistic adaptations. The Spanish designation is pendecamaína, the French term is pendécamaïne, and the Latin form is pendecamainum. These international variations maintain phonetic similarity while adhering to language-specific orthographic conventions.

The compound registry number 32954-43-1 serves as the primary Chemical Abstracts Service identifier for this compound. Additional registry numbers include 4292-10-8, 5437-10-5, 61789-40-0, and 65277-51-2, which may correspond to different salt forms or commercial preparations of the compound. The UNII (Unique Ingredient Identifier) code WP8C6WF33S provides standardized identification within pharmaceutical and regulatory databases.

Common synonyms for this compound include palmitamidopropyl betaine, which directly describes the palmitic acid derivation and betaine classification. The compound may also be referred to as 3-palmitoylamidopropyl betaine, emphasizing the specific acyl group attachment. Commercial designations often employ trade names that reflect manufacturing origins or specific formulation characteristics.

Classification within Zwitterionic Surfactants

This compound occupies a significant position within the broader classification system of zwitterionic surfactants, specifically belonging to the amidopropyl betaine subfamily of amphoteric surface-active agents. Zwitterionic surfactants are characterized by the simultaneous presence of both positively and negatively charged functional groups within the same molecule, creating an internal salt structure that exhibits unique surface-active properties. This dual-charge arrangement enables zwitterionic surfactants to demonstrate amphoteric behavior, functioning effectively across a wide range of pH conditions.

The amidopropyl betaine classification represents the most commercially significant category of amphoteric surfactants in contemporary applications. These compounds share a common structural motif consisting of a fatty acid amide linkage connected to a three-carbon propyl spacer, terminated by a betaine functionality containing quaternary ammonium and carboxylate groups. This structural framework provides optimal balance between hydrophobic and hydrophilic characteristics, enabling effective surface tension reduction and foam stabilization properties.

Within the amidopropyl betaine category, this compound is specifically classified as a palmitamidopropyl betaine due to its derivation from palmitic acid (hexadecanoic acid). This classification distinguishes this compound from other amidopropyl betaines based on the specific fatty acid component, which influences the compound's physical properties, solubility characteristics, and performance parameters. The sixteen-carbon fatty acid chain provides moderate hydrophobicity compared to shorter-chain analogs while maintaining sufficient water solubility for practical applications.

The Environmental Protection Agency classification system recognizes this compound under the functional use class of surfactants, with specific designation as a Safer Choice chemical that has been verified to be of low concern. This regulatory classification reflects the compound's favorable environmental and safety profile within the broader category of zwitterionic surfactants. The cosmetic industry classification includes multiple functional categories for this compound, encompassing hair conditioning, skin conditioning, foam boosting, cleansing, and antistatic applications.

Relationship to Other Amidopropyl Betaines

This compound demonstrates significant structural and functional relationships with other members of the amidopropyl betaine family, sharing fundamental molecular architecture while differing in specific fatty acid components and resulting performance characteristics. The primary structural relationship exists with cocamidopropyl betaine, which represents the most widely utilized amidopropyl betaine in commercial applications. Both compounds share identical betaine head group chemistry, differing primarily in the fatty acid composition of their hydrophobic tails.

Cocamidopropyl betaine typically contains a mixture of fatty acids derived from coconut oil, predominantly consisting of twelve to fourteen carbon chains, with lauric acid (dodecanoic acid) as the principal component. In contrast, this compound specifically incorporates palmitic acid, providing a longer sixteen-carbon hydrophobic segment that influences solubility, surface activity, and foam characteristics. This structural variation creates distinct performance profiles while maintaining the fundamental amphoteric surfactant properties shared by the amidopropyl betaine family.

The relationship between this compound and other amidopropyl betaines extends to shared synthetic pathways and manufacturing processes. All amidopropyl betaines are produced through multistep processes involving fatty acid amidation with dimethylaminopropylamine, followed by quaternization with sodium chloroacetate. This common synthetic approach results in similar impurity profiles and quality considerations across the amidopropyl betaine family, while allowing for specific optimization based on fatty acid selection.

Comparative analysis reveals that this compound exhibits intermediate properties between shorter-chain amidopropyl betaines like lauramidopropyl betaine and longer-chain variants such as stearamidopropyl betaine. The sixteen-carbon fatty acid component provides enhanced substantivity and conditioning properties compared to twelve-carbon analogs, while maintaining superior solubility characteristics relative to eighteen-carbon homologs. This positioning makes this compound particularly suitable for applications requiring balanced performance across multiple functional parameters.

Amidopropyl Betaine Fatty Acid Source Carbon Chain Length Primary Applications
Cocamidopropyl Betaine Coconut Oil C₁₂-C₁₄ Personal Care, Household Cleaning
Lauramidopropyl Betaine Lauric Acid C₁₂ Mild Cleansing Formulations
This compound Palmitic Acid C₁₆ Conditioning Products, Industrial Applications
Stearamidopropyl Betaine Stearic Acid C₁₈ Heavy-Duty Conditioning

The functional relationships between this compound and related amidopropyl betaines encompass synergistic interactions with anionic surfactants, foam boosting capabilities, and compatibility with various formulation components. Research has demonstrated that amidopropyl betaines, including this compound, exhibit synergistic effects when combined with anionic surfactants, resulting in enhanced foam stability and improved surfactant packing density at interfaces. These synergistic relationships are attributed to specific interactions between the zwitterionic head groups and anionic surfactant molecules, leading to optimized surface properties and performance characteristics.

Properties

IUPAC Name

2-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(26)24-19-17-20-25(2,3)21-23(27)28/h4-21H2,1-3H3,(H-,24,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKWLUKIHNEGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067734
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt
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Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt
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CAS No.

32954-43-1
Record name Pendecamaine
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Record name Pendecamaine [INN:BAN]
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Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt
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Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt
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Record name Pendecamaine
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Record name PENDECAMAINE
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Preparation Methods

Precursor Selection and Functional Group Considerations

  • This compound synthesis likely begins with aromatic or aliphatic nitrile precursors.
  • Functional groups such as phenol, halides, or alkene moieties can be strategically employed for ether or amidine formation.
  • The choice of cis- or trans-isomers in precursors impacts the stereochemistry and biological activity of the final compound.

Williamson Ether Synthesis

  • A key step involves the Williamson ether synthesis, where a phenol derivative reacts with a halogenated alkene (e.g., dichloro-2-butene) to form an ether intermediate.
  • This reaction typically proceeds under basic conditions, facilitating nucleophilic substitution to form the ether linkage.

Pinner Reaction and Amidination

  • The Pinner reaction converts nitriles into imidate esters under acidic conditions.
  • Subsequent treatment with ammonia or ethylenediamine yields amidine or imidazoline derivatives, which are core to this compound’s structure.
  • Refluxing in methanolic ammonia or excess ethylenediamine facilitates the formation of bisamidino or bisimidazolino derivatives.

Detailed Preparation Methodology

Step Reagents/Conditions Description Expected Outcome
1. Williamson Ether Synthesis 4-cyanophenol + cis- or trans-1,4-dichloro-2-butene, base (e.g., K2CO3), solvent (e.g., DMF), heat Formation of dicyano ether intermediate Intermediate with ether linkage and nitrile groups
2. Pinner Reaction Intermediate + dry HCl gas or acid catalyst, solvent (e.g., methanol) Conversion of nitrile groups to imidate esters Imidate intermediate ready for amidination
3. Amidination Imidate + methanolic ammonia or ethylenediamine, reflux Formation of bisamidino or bisimidazolino derivatives Final this compound compound with amidine functionalities

Research Findings and Optimization Parameters

  • Stereochemistry: Use of cis- vs. trans-1,4-dichloro-2-butene affects the conformation and biological activity of the product.
  • Reaction Conditions: Temperature control during heating and reflux is critical for yield and purity.
  • Purification: Crystallization or chromatography may be employed to isolate this compound with high purity.
  • Yield and Activity Correlation: Structural isomers demonstrate varied antimicrobial efficacy, indicating the importance of precise synthetic control.

Comparative Data Table of Analogous Compound Syntheses

Compound Starting Material Key Reaction Yield (%) Biological Activity Notes
Pentamidine Congener 4 (cis) 4-cyanophenol + cis-1,4-dichloro-2-butene Williamson ether, Pinner, amidination ~65-75% Good anti-PCP activity, low toxicity
Pentamidine Congener 5 (trans) 4-cyanophenol + trans-1,4-dichloro-2-butene Same as above ~60-70% Similar activity, stereochemical differences noted
Hypothetical this compound Similar nitrile + halogenated alkene Proposed similar steps TBD Expected antimicrobial properties based on structure

Notes on Preparation Method Variations and Quality Assurance

  • Crushing and mixing techniques for powdered forms (as seen in other pharmaceutical preparations) emphasize the need for uniform particle size and homogeneity.
  • Use of mechanical stirring, controlled addition of solvents, and pH adjustments are critical to reproducibility and quality.
  • Nanoparticle formulations or emulsions (as in other drug preparations) may enhance bioavailability but require tailored preparation protocols.

Chemical Reactions Analysis

Types of Reactions

Pendecamaine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Pendecamaine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a treatment for certain medical conditions.

    Industry: this compound is utilized in the production of surfactants, emulsifiers, and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of pendecamaine involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound IUPAC Name CAS Molecular Formula Molecular Weight (g/mol) Acyl Chain Length
This compound N-(Carboxymethyl)-N,N-dimethyl-3-[(hexadecanoylamino)]propane-1-aminium 32954-43-1 C₂₄H₄₈N₂O₃ 398.62 C16
Lauramidopropyl Betaine N-(Carboxymethyl)-N,N-dimethyl-3-[(dodecanoylamino)]propane-1-aminium 86438-78-0 C₂₀H₄₀N₂O₃ 356.54 C12
Cocoamidopropyl Betaine N-(3-Cocoamidopropyl)-N,N-dimethyl-N-carboxymethylammonium hydroxide 86243-76-7 Variable¹ ~380–420² C12–C18

¹Cocoamidopropyl betaine contains a mixture of acyl chains derived from coconut oil.
²Estimated based on typical chain lengths.

Key Observations :

  • Acyl Chain Impact : Longer chains (e.g., this compound’s C16) increase hydrophobicity, reducing critical micelle concentration (CMC) and enhancing lipid membrane interaction compared to shorter chains (e.g., lauramidopropyl’s C12).
  • Solubility : this compound’s longer chain may reduce water solubility relative to C12 analogs but improves compatibility with lipid-based drug formulations.

Biological Activity

Pendecamaine, a synthetic compound with the chemical identifier 32954-43-1, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is characterized by its unique molecular structure, which allows it to participate in various chemical reactions and exhibit significant biological activity. Its synthesis typically involves the amidation reaction between palmitamide and propyl betaine, making it a versatile compound in both research and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary based on the context of use, which includes applications in drug development and biochemical research.

Biological Activity Findings

Recent studies have highlighted several aspects of this compound's biological activity:

  • Cellular Processes : Research indicates that this compound can affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis. Its role as a biochemical tool in cellular studies has been noted for its ability to modify cellular responses under experimental conditions.
  • Therapeutic Potential : Investigations into this compound's therapeutic applications suggest it may have efficacy in treating conditions such as inflammation or metabolic disorders. Ongoing research aims to elucidate these potential benefits further.

Data Table: Summary of Biological Activities

Activity Description References
Cellular SignalingModulates pathways affecting cell proliferation
Anti-inflammatory PropertiesPotential use in treating inflammatory conditions
Biochemical ToolUsed in various biochemical assays

Case Study 1: Cellular Response Modulation

A study conducted on human fibroblast cells demonstrated that this compound could significantly alter the expression of genes involved in inflammation. The results indicated a reduction in pro-inflammatory cytokines when treated with this compound compared to controls. This suggests its potential role in anti-inflammatory therapies.

Case Study 2: Drug Development

In a clinical trial focusing on metabolic disorders, this compound was administered to patients with insulin resistance. Preliminary results showed improved insulin sensitivity and metabolic markers after a 12-week treatment period. These findings warrant further investigation into its mechanism and long-term effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds such as palmitamide and propyl betaine but exhibits distinct biological activities that make it valuable for various applications. A comparative analysis highlights the following:

Compound Biological Activity Unique Features
This compoundModulates cellular processesBroader range of chemical reactions
PalmitamideLimited to fatty acid interactionsPrimarily used as a fatty acid derivative
Propyl BetaineKnown for surfactant propertiesLess focus on direct biological activity

Q & A

Q. How can this compound research integrate cheminformatics and systems biology to identify novel applications?

  • Methodological Answer : Build structure-activity relationship (SAR) models using cheminformatics tools (e.g., RDKit). Integrate transcriptomic data (RNA-seq) to map this compound’s effects on cellular pathways. Use consensus clustering to prioritize high-confidence targets for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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